

# Application Notes and Protocols for Ceralasertib Formate in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

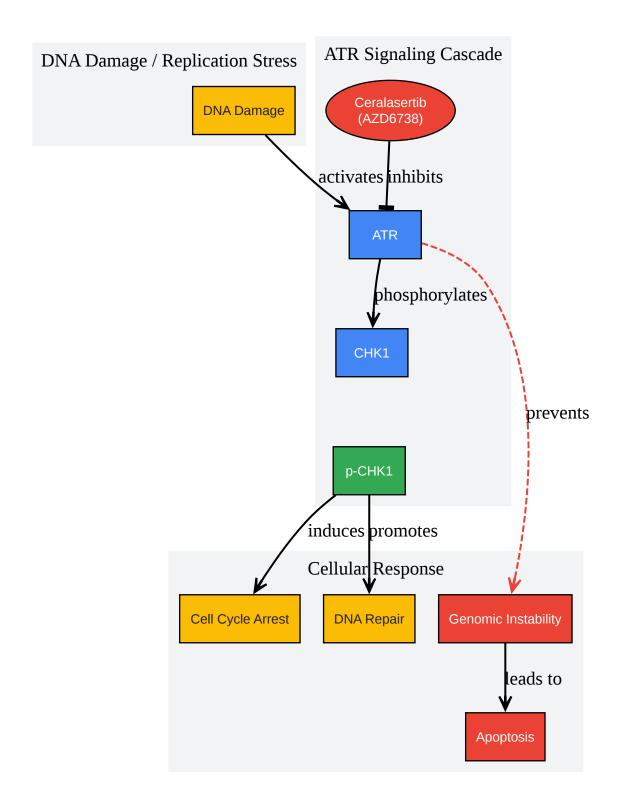
## Introduction

Ceralasertib, also known by its research code AZD6738, is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a key role in cell cycle checkpoints and the stabilization of replication forks.[1][2][3] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to high levels of replication stress and defects in other DDR pathways, such as ATM deficiency.[2] This dependency creates a therapeutic window for ATR inhibitors like Ceralasertib, which can lead to synthetic lethality in tumor cells while sparing normal tissues. Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy and pharmacodynamics of Ceralasertib, both as a monotherapy and in combination with other anticancer agents.[1][4]

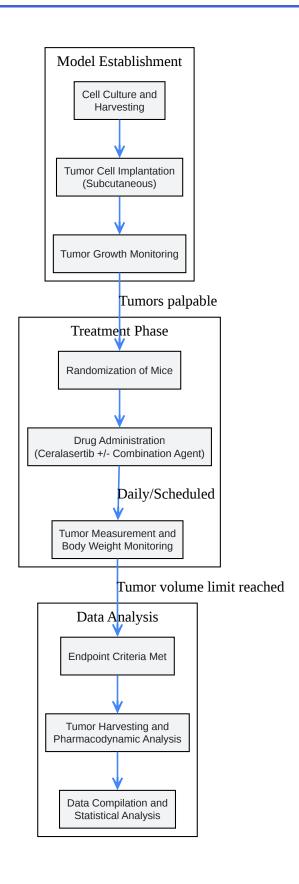
These application notes provide a detailed protocol for establishing and utilizing a xenograft mouse model to assess the antitumor activity of **Ceralasertib formate**. The included data and methodologies are synthesized from various preclinical studies to offer a comprehensive guide for researchers in oncology and drug development.

## **Signaling Pathway of Ceralasertib (ATR Inhibition)**









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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for Ceralasertib Formate in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293697#ceralasertib-formate-xenograft-mouse-model-protocol]

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